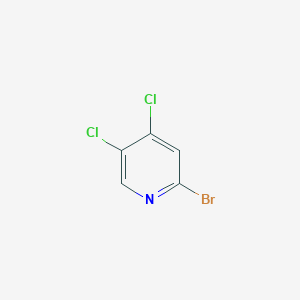

2-Bromo-4,5-dichloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-5-1-3(7)4(8)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTZXARVZDCGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309447 | |

| Record name | 2-Bromo-4,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-42-7 | |

| Record name | 2-Bromo-4,5-dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,5-dichloropyridine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-4,5-dichloropyridine (CAS No. 1033203-42-7), a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Due to its specific isomeric arrangement, this compound is not as widely documented as some of its constitutional isomers. This document, therefore, synthesizes established principles of pyridine chemistry with data from structurally related compounds to offer a robust guide for its synthesis, characterization, and potential applications.

Introduction: The Strategic Importance of Polysubstituted Pyridines

Polysubstituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The pyridine ring's electron-deficient nature, coupled with the regiochemical diversity afforded by multiple substituents, allows for the fine-tuning of physicochemical properties and biological activity. Halogenated pyridines, in particular, are versatile intermediates, with the halogen atoms serving as reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

This compound is a prime example of such a building block. The distinct electronic environment of each position on the pyridine ring, influenced by the nitrogen atom and the three halogen substituents, offers a unique platform for selective chemical modifications. This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the synthesis of potential therapeutic agents.

Physicochemical and Safety Data

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from suppliers.

| Property | Value | Source |

| CAS Number | 1033203-42-7 | [1][2][3] |

| Molecular Formula | C₅H₂BrCl₂N | [4][5] |

| Molecular Weight | 226.89 g/mol | [5] |

| Appearance | Predicted to be a solid or liquid | Inferred |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

| Purity | Typically available at ≥95.0% | [4] |

Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

-

Precautionary Statements: P261, P270, P271, P280, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P321, P362+P364, P403+P233, P405, P501.[4]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Proposed Synthesis of this compound

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 2-amino-4,5-dichloropyridine.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-4,5-dichloropyridine

This step introduces a bromine atom at the C6 position, ortho to the amino group, which is a known activating group for electrophilic aromatic substitution.

-

Reaction Setup: To a solution of 2-amino-4,5-dichloropyridine (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-amino-6-bromo-4,5-dichloropyridine, can be purified by column chromatography on silica gel.

Step 2: Deaminative Bromination (Sandmeyer-type Reaction)

The amino group of the intermediate is converted to a diazonium salt, which is subsequently displaced by a bromide ion.

-

Reaction Setup: To a solution of 2-amino-6-bromo-4,5-dichloropyridine (1.0 eq) and copper(II) bromide (CuBr₂) (1.5 eq) in a suitable solvent like acetonitrile, add tert-butyl nitrite (t-BuONO) (1.5 eq) dropwise at a controlled temperature (e.g., 65 °C).

-

Reaction Execution: Stir the reaction mixture at the same temperature for 1-2 hours, monitoring the evolution of nitrogen gas. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product, this compound, can be purified by flash column chromatography.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data can serve as a valuable reference for experimental results.

¹H NMR (predicted): The proton NMR spectrum is expected to show a singlet for the proton at the C3 position and another singlet for the proton at the C6 position. The exact chemical shifts would need to be determined experimentally or through more advanced computational prediction.

¹³C NMR (predicted): The carbon NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the attached halogens and the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex pattern of peaks around m/z 225, 227, 229, and 231.

-

Fragmentation Pattern: Common fragmentation pathways for halogenated pyridines involve the loss of halogen atoms or the pyridine ring's cleavage.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated pyridines are highly valued as building blocks in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The bromine atom at the 2-position of this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: A Gateway to Novel Scaffolds

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In the context of this compound, this reaction can be used to introduce a wide variety of aryl or heteroaryl substituents at the 2-position, a common motif in many kinase inhibitors that interact with the hinge region of the kinase active site.

Sources

- 1. Preparation method of 2, 5-dibromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 5. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

Strategic Scaffold Analysis: 2-Bromo-4,5-dichloropyridine

CAS: 1033203-42-7 | Formula: C₅H₂BrCl₂N | State: Liquid (Colorless to Yellow)[1]

Executive Summary & Structural Anatomy

2-Bromo-4,5-dichloropyridine is a high-value heterocyclic building block characterized by its unique "halogen triad" pattern.[1] Unlike its solid isomers (e.g., 5-bromo-2,4-dichloropyridine), this compound typically presents as a liquid at room temperature, indicating a disrupted crystal lattice due to the asymmetric halogen substitution.[1]

For medicinal chemists, this molecule is not merely a reactant but a programmable scaffold . Its value lies in the distinct electronic differentiation between the three halogenated positions, allowing for sequential, orthogonal functionalization without the need for protecting groups.

Electronic Reactivity Map

The pyridine ring is electron-deficient, but the positioning of the halogens creates a predictable hierarchy of reactivity. The C2-Bromine is the "entry point" for metal-catalyzed cross-coupling, while the C4-Chlorine is activated for nucleophilic aromatic substitution (

Figure 1: Reactivity hierarchy of this compound. The C2-Br bond is the primary site for oxidative addition, while C4-Cl allows for subsequent nucleophilic attack.[1]

Physical & Chemical Properties

Accurate physical data is critical for process handling. Note that while many similar analogs are solids, the liquid state of this isomer requires specific handling techniques (e.g., volumetric transfer rather than gravimetric for small scales).

| Property | Value / Description | Technical Note |

| CAS Number | 1033203-42-7 | Unique identifier for this specific isomer.[1] |

| Molecular Weight | 226.89 g/mol | Useful for stoichiometry calculations. |

| Appearance | Colorless to Yellow Liquid | Critical: Do not expect a solid. Purity >95% is standard. |

| Solubility | DCM, EtOAc, DMSO, MeOH | Hydrophobic; poor water solubility. |

| Storage | 2–8°C, Inert Atmosphere | Light sensitive. Store under Argon/Nitrogen to prevent dehalogenation. |

Synthesis Pathway: The Sandmeyer Protocol

While halogen exchange (HALEX) reactions exist, they often suffer from poor regioselectivity (scrambling Cl/Br). The most reliable route for research-grade purity is the Sandmeyer Reaction starting from 2-amino-4,5-dichloropyridine.[1] This ensures the bromine is installed exclusively at the C2 position.

Step-by-Step Methodology

Precursor: 2-Amino-4,5-dichloropyridine

Reagents: Sodium Nitrite (

-

Diazotization: Dissolve the amine in concentrated

at -5°C. The low temperature is mandatory to prevent the decomposition of the unstable diazonium intermediate. -

Nitrosylation: Dropwise addition of aqueous

. Maintain internal temperature <0°C.-

Observation: Solution turns from clear/yellow to dark orange/brown.

-

-

Substitution: Transfer the diazonium salt solution into a stirring mixture of

(or-

Caution: Vigorous nitrogen gas evolution (

) will occur.

-

-

Workup: Neutralize with

(aq), extract with Dichloromethane (DCM), and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Figure 2: Sandmeyer synthesis workflow ensuring regioselective installation of Bromine at C2.

Reactivity & Functionalization Protocols

The strategic value of this scaffold is the ability to perform Sequential Orthogonal Substitution .

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Rationale: The C-Br bond is weaker and more labile to Pd(0) oxidative addition than the C-Cl bonds.[1] This allows the installation of an aryl group at C2 without disturbing the C4/C5 chlorines.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.1 equiv[1]

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv) -

Solvent: Dioxane/Water (4:1)

Procedure:

-

Degas solvents with Argon for 15 mins (Oxygen poisons Pd(0)).

-

Combine reagents in a sealed vial.

-

Heat to 80°C for 4–6 hours.

-

Note: Do not overheat (>100°C) to avoid activating the C4-Cl bond.[1]

-

-

Monitor via TLC/LCMS. The C2-coupled product usually elutes later than the starting material.[1]

Protocol B: C4-Selective

Rationale: Once the C2 position is functionalized (or if C2-Br is retained), the C4-Cl is the next most reactive site due to the para-effect of the pyridine nitrogen, which stabilizes the Meisenheimer intermediate.

Reagents:

-

Nucleophile: Primary/Secondary Amine or Alkoxide.

-

Base: DIPEA (for amines) or NaH (for alcohols).

-

Solvent: DMSO or DMF (Polar aprotic solvents accelerate

).

Procedure:

-

Dissolve substrate in DMSO.

-

Add nucleophile (1.2 equiv) and base.

-

Heat to 60–90°C.

-

Selectivity Check: The C5-Cl is electronically deactivated and sterically hindered, ensuring high selectivity for C4 over C5.[1]

-

Safety & Handling (MSDS Summary)

This compound is a halogenated heterocycle and should be treated as a potent alkylating agent and irritant.

-

Skin/Eye Contact: Causes severe irritation. Wear nitrile gloves and safety goggles.

-

Inhalation: Volatile liquid. All operations must be performed in a chemical fume hood.

-

Decomposition: May release toxic fumes of Hydrogen Chloride (HCl), Hydrogen Bromide (HBr), and Nitrogen Oxides (

) upon thermal decomposition.

References

-

BLD Pharm. (2025). Safety Data Sheet & Product Specifications: this compound (CAS 1033203-42-7).[1][2] Retrieved from

-

TCI Chemicals. (2025). Product Catalog: this compound Physical Properties. Retrieved from

-

ChemicalRegister. (2025). Supplier and CAS Verification for 1033203-42-7. Retrieved from

-

BenchChem. (2025).[3] Reactivity Profile and Synthesis Routes for Halogenated Pyridines. Retrieved from

Sources

High-Purity Synthesis of 2-Bromo-4,5-dichloropyridine: A Scalable Multi-Stage Protocol

Executive Summary

2-Bromo-4,5-dichloropyridine is a critical halogenated heterocyclic scaffold used extensively in medicinal chemistry for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern—featuring a reactive bromine at the C2 position and chlorine atoms at C4 and C5—allows for highly regioselective functionalization. The C2-bromine is the most labile handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C4 and C5 chlorides offer subsequent sites for nucleophilic aromatic substitution (

This guide details the "Gold Standard" synthesis pathway, prioritizing scalability, cost-effectiveness, and regiochemical integrity. The route proceeds via the chlorination of 2-amino-4-chloropyridine followed by a Sandmeyer transformation, a method validated for both gram-scale research and larger process development.

Retrosynthetic Analysis

The strategic disconnection of this compound reveals 2-Amino-4,5-dichloropyridine as the pivotal intermediate.[1] This precursor allows the introduction of the C2-bromine via diazotization, leveraging the amino group's directing power to install the C5-chlorine in the previous step.

Figure 1: Retrosynthetic pathway highlighting the critical intermediate and transformation logic.

Detailed Experimental Protocols

Phase 1: Regioselective Chlorination

Objective: Synthesis of 2-Amino-4,5-dichloropyridine from 2-Amino-4-chloropyridine. Challenge: Directing the incoming chlorine to the C5 position (para to amino) while minimizing the formation of the C3 isomer.

Reagents & Materials:

-

Substrate: 2-Amino-4-chloropyridine (1.0 equiv)

-

Oxidant: Hydrogen Peroxide (30-35% aq., 1.2 equiv)

-

Solvent/Reagent: Concentrated Hydrochloric Acid (HCl, 12M, excess)

-

Quench: Sodium Hydroxide (NaOH) or Sodium Carbonate (

)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-chloropyridine in concentrated HCl (approx. 5-7 mL per gram of substrate). The solution will be acidic; ensure complete solvation.

-

Addition: Cool the mixture to 0–5°C using an ice bath. Add hydrogen peroxide dropwise over 30 minutes. Note: The reaction is exothermic; temperature control is crucial to minimize side products.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 50–60°C for 2–4 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:3) or HPLC. The amino group activates the ring, directing the electrophilic chlorine (generated in situ from HCl/H2O2) primarily to the C5 position.

-

Workup: Cool the reaction mixture to 0°C. Neutralize carefully with 20% NaOH or saturated

solution to pH 8–9. A precipitate should form.[2] -

Extraction: Extract the aqueous layer with Ethyl Acetate (

). Combine organic layers, wash with brine, dry over anhydrous -

Purification (Critical): The crude typically contains a mixture of the desired 4,5-dichloro isomer (~40-50%), the 3,4-dichloro isomer (~30-40%), and unreacted starting material.

-

Method: Recrystallization from ethanol/water or flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) is mandatory to isolate the pure 2-amino-4,5-dichloropyridine.[1]

-

Phase 2: The Sandmeyer Transformation

Objective: Conversion of 2-Amino-4,5-dichloropyridine to this compound.[1] Mechanism: Radical-nucleophilic aromatic substitution via a diazonium salt intermediate.[1]

Reagents & Materials:

-

Substrate: 2-Amino-4,5-dichloropyridine (1.0 equiv)

-

Nitrosating Agent: Sodium Nitrite (

, 1.5 equiv) -

Acid: Hydrobromic Acid (48% HBr, excess)

-

Catalyst: Copper(I) Bromide (CuBr, 0.5–1.0 equiv)

Protocol:

-

Diazotization: Suspend 2-amino-4,5-dichloropyridine in 48% HBr (10 mL per gram) in a three-neck flask. Cool to -5°C to 0°C in an ice/salt bath.

-

Salt Formation: Dissolve

in a minimum amount of water. Add this solution dropwise to the pyridine suspension, maintaining the temperature below 0°C. Stir for 30–45 minutes. The mixture will become a clear or slightly turbid solution of the diazonium salt. -

Substitution: In a separate vessel, prepare a solution/suspension of CuBr in 48% HBr. Slowly add the cold diazonium solution to the CuBr mixture (or add CuBr to the diazonium salt if handling small scales) at 0°C.

-

Evolution: Allow the mixture to warm to room temperature. Nitrogen gas evolution will be observed. Stir for 2–3 hours, then optionally heat to 40–50°C for 30 minutes to ensure completion.

-

Workup: Dilute with water and extract with Dichloromethane (DCM) or Diethyl Ether. Wash the organic phase with 1M NaOH (to remove phenolic byproducts), water, and brine.

-

Isolation: Dry over

and concentrate. The product, this compound, is typically obtained as a pale yellow solid or oil.

Mechanistic Pathway & Logic[1]

The synthesis relies on the interplay between electronic activation and steric direction.[3]

Figure 2: Reaction mechanism illustrating the electrophilic chlorination and Sandmeyer radical substitution.

-

Step 1 Logic: The amino group at C2 is a strong ortho/para director. With C4 blocked by chlorine, the electrophile (

) attacks C3 (ortho) or C5 (para). The C5 position is electronically favored due to resonance stabilization and less steric hindrance compared to C3 (flanked by Amino and Chloro), though separation is still required. -

Step 2 Logic: The Sandmeyer reaction utilizes Cu(I) to catalyze the formation of an aryl radical from the diazonium species, which then abstracts a bromine atom. This method prevents the formation of phenols (reaction with water) and ensures high yields of the bromide.

Data Summary & Troubleshooting

| Parameter | Specification / Note |

| Appearance | Pale yellow to off-white solid |

| Molecular Weight | 226.89 g/mol |

| Yield (Step 1) | 40–50% (isolated 4,5-isomer) |

| Yield (Step 2) | 70–85% |

| Key Impurity | 2-Bromo-3,4-dichloropyridine (from Step 1 carryover) |

| Storage | Inert atmosphere, 2-8°C (Light Sensitive) |

Troubleshooting:

-

Low Yield in Step 1: Ensure H2O2 is fresh. If over-chlorination occurs (trichloro species), reduce temperature or equivalents.

-

Incomplete Diazotization: Maintain temperature < 5°C. If

fumes (brown gas) appear, the acid concentration may be too low or temperature too high. -

Emulsions: During workup, pyridine derivatives can form emulsions. Use brine and allow extended settling time, or filter through Celite.

Safety & Hazards

-

Halogenated Pyridines: Potentially toxic and skin irritants. Use double gloves and work in a fume hood.

-

Diazonium Salts: Potentially explosive if dried. Always keep in solution and process immediately.

-

HBr/HCl: Highly corrosive. HBr fumes are damaging to respiratory mucosa.

-

Hydrogen Peroxide: Strong oxidizer. incompatible with organic solvents at high concentrations (explosion risk).

References

-

Gudmundsson, K. S., et al. (1997). "An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines." Synthetic Communications.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 60150179, this compound." PubChem.

-

GuideChem. "Preparation of Halogenated Pyridines via Sandmeyer Reaction."

-

Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Protocols."

Sources

- 1. Products | Azoxy Laboratories [azoxylabs.com]

- 2. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Bromo-4,5-dichloropyridine: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-4,5-dichloropyridine, a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in complex synthetic pathways and for ensuring the quality and purity of resulting compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound belongs to the class of polyhalogenated pyridines, which are versatile building blocks in organic synthesis. The strategic placement of bromine and chlorine atoms on the pyridine ring offers multiple reactive sites for further functionalization, making it a valuable precursor for creating diverse molecular architectures. Accurate spectroscopic characterization is the cornerstone of its application, providing unambiguous confirmation of its structure and purity.

The following sections will delve into the detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data. The interpretation is grounded in fundamental spectroscopic principles and draws comparisons with related halogenated pyridine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the halogen substituents and the nitrogen atom significantly deshields these protons, causing them to resonate at a high chemical shift (downfield).

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.45 | s | - | 1H | H-6 |

| 8.05 | s | - | 1H | H-3 |

Interpretation and Rationale:

-

H-6 Proton (δ 8.45): The proton at the 6-position is adjacent to the nitrogen atom, which exerts a strong deshielding effect, thus placing its signal at a lower field.

-

H-3 Proton (δ 8.05): The proton at the 3-position is ortho to two chlorine atoms, which also contribute to its deshielding, though to a lesser extent than the alpha-position to the nitrogen.

-

Multiplicity: Both protons appear as singlets because there are no adjacent protons to couple with, which is consistent with the substitution pattern of the molecule.

The clear separation and distinct singlet nature of these two signals provide a straightforward diagnostic tool for the presence and substitution pattern of the this compound core.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the five unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents and their position relative to the nitrogen atom.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.1 | C-6 |

| 148.5 | C-2 |

| 141.8 | C-4 |

| 130.5 | C-5 |

| 125.3 | C-3 |

Interpretation and Rationale:

-

C-2, C-4, and C-6 Carbons: The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and halogens (C-2, C-4, C-5) are significantly deshielded and appear at the downfield end of the spectrum. The carbon bearing the bromine (C-2) is expected to be highly deshielded. Similarly, the carbons attached to chlorine (C-4 and C-5) and the carbon adjacent to the nitrogen (C-6) will have high chemical shifts.

-

C-3 and C-5 Carbons: The remaining carbons (C-3 and C-5) appear at a relatively upfield region compared to the others. The carbon at position 3, being adjacent to two chlorinated carbons and the brominated carbon, will still be downfield compared to an unsubstituted pyridine.

The number of signals (five) confirms the presence of five distinct carbon atoms, consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum is characterized by absorptions corresponding to the aromatic ring and the carbon-halogen bonds.

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3050 | Weak | Aromatic C-H Stretch |

| 1580 - 1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| 1100 - 1000 | Medium | C-Cl Stretch |

| 700 - 600 | Medium-Strong | C-Br Stretch |

| 900 - 675 | Strong | C-H Out-of-plane Bending |

Interpretation and Rationale:

-

Aromatic C-H Stretch: The weak bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic systems.[1][2]

-

Ring Stretching: The absorptions in the 1580-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring, a hallmark of aromatic compounds.[3]

-

Carbon-Halogen Stretches: The presence of chlorine and bromine atoms is indicated by the absorptions in the fingerprint region. The C-Cl stretching vibrations typically appear in the 1100-1000 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, between 700-600 cm⁻¹.

-

Out-of-plane Bending: The strong absorptions in the 900-675 cm⁻¹ region are attributed to the out-of-plane bending of the C-H bonds, and the specific pattern can sometimes provide information about the substitution pattern of the aromatic ring.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 225, 227, 229, 231 | 50, 100, 65, 10 | [M]⁺ (Molecular Ion Cluster) |

| 190, 192, 194 | 20, 30, 15 | [M - Cl]⁺ |

| 146, 148 | 40, 40 | [M - Br]⁺ |

| 111 | 25 | [M - Br - Cl]⁺ |

Interpretation and Rationale:

-

Molecular Ion Cluster ([M]⁺): The most critical feature is the molecular ion cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion appears as a characteristic cluster of peaks. The most abundant peak in this cluster will correspond to the combination of the most abundant isotopes. The presence of one bromine and two chlorine atoms leads to a complex and highly characteristic isotopic pattern, which is a powerful tool for confirming the elemental composition.[4]

-

Fragmentation Pattern: The fragmentation of halogenated pyridines often involves the loss of halogen atoms.[4]

-

Loss of Chlorine ([M - Cl]⁺): A significant fragment can be observed corresponding to the loss of a chlorine atom.

-

Loss of Bromine ([M - Br]⁺): The loss of a bromine atom will also lead to a prominent fragment ion.

-

Further Fragmentation: Subsequent loss of other halogen atoms or ring fragmentation can lead to smaller charged species.

-

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental procedures. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz). For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. This is followed by phasing, baseline correction, and integration to yield the final spectrum.

IR Spectroscopy Protocol

Caption: Workflow for FTIR-ATR data acquisition.

-

Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition: An FTIR spectrometer is used to collect the spectrum. A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Mass Spectrometry Protocol

Caption: General workflow for mass spectrometry analysis.

-

Sample Introduction: The sample is typically dissolved in a suitable volatile solvent and introduced into the mass spectrometer, often via a direct infusion pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The molecules are ionized, for example, by Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The characteristic signals in each spectrum serve as a reliable fingerprint for the identification and quality assessment of this important synthetic intermediate. The principles and protocols outlined in this guide offer a framework for the spectroscopic analysis of this and other related heterocyclic compounds, supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved from [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (n.d.). Retrieved from [Link]

-

eGrove - University of Mississippi. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Retrieved from [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]

-

Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl). (n.d.). Retrieved from [Link]

-

Journal of the Chemical Society B. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry: Education. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

Sources

The Strategic Utility of 2-Bromo-4,5-dichloropyridine in Modern Synthesis: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Versatile Heterocyclic Building Block: 2-Bromo-4,5-dichloropyridine.

Abstract

This compound has emerged as a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three distinct halogen atoms on the pyridine core, offers a versatile platform for sequential and regioselective functionalization. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed, field-proven protocols and mechanistic insights are presented to empower researchers in leveraging this powerful synthetic intermediate for the development of novel chemical entities, including advanced kinase inhibitors.

Introduction: The Rise of a Polysubstituted Pyridine Core

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] The strategic introduction of multiple halogen substituents onto this core creates a versatile building block, allowing for programmed, stepwise elaboration of the molecular framework. This compound (CAS No: 849937-96-8) is a prime example of such a scaffold, offering three distinct reactive handles for synthetic chemists to exploit. Its utility is particularly pronounced in the construction of highly substituted pyridine derivatives that are often challenging to synthesize through other means. This guide will serve as a comprehensive technical resource, illuminating the causality behind experimental choices and providing validated protocols for the effective use of this important synthetic intermediate.

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.

| Property | Value | Source(s) |

| CAS Number | 849937-96-8 | [2] |

| Molecular Formula | C₅H₂BrCl₂N | [2] |

| Molecular Weight | 226.89 g/mol | [2] |

| Appearance | Colorless to yellow liquid or solid | [2] |

| Boiling Point | 60-62 °C (0.9 Torr) | [2] |

| Density | ~1.848 g/cm³ (Predicted) | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Safety & Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved in a two-step sequence starting from the commercially available 2-amino-4-chloropyridine. This method, adapted from patented procedures, offers high yields and scalability.[3]

Synthesis Workflow

The overall synthetic transformation is depicted below:

Caption: Two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-4-chloropyridine [3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of starting material).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS, 1.1 eq) in DCM to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Causality: The regioselectivity of bromination at the 5-position is directed by the activating amino group at the 2-position. Performing the reaction at low temperature minimizes the formation of side products.

-

-

Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-4-chloropyridine, which can often be used in the next step without further purification.

Step 2: Diazotization and Sandmeyer Reaction [3]

-

Diazotization: Add the crude 2-amino-5-bromo-4-chloropyridine (1.0 eq) to concentrated hydrochloric acid (~20 mL per gram) and cool the mixture to -30°C using a dry ice/acetone bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below -25°C. Vigorous gas evolution (N₂) will be observed.

-

Causality: The low temperature is critical for the stability of the intermediate diazonium salt.

-

-

Sandmeyer Reaction: After the addition is complete, stir the mixture for an additional hour at -30°C. Then, add cuprous chloride (CuCl, 0.2 eq) portion-wise, which catalyzes the substitution of the diazonium group with a chloride ion.

-

Warming and Work-up: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Regioselectivity: A Chemist's Guide to Strategic Functionalization

The synthetic power of this compound lies in the differential reactivity of its three halogen atoms. This allows for a programmed approach to molecular assembly, where each position can be addressed under specific reaction conditions.

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-OTf >> C-Cl. This trend is a direct consequence of the bond dissociation energies and the ease of oxidative addition of the Pd(0) catalyst.

-

Selective C2 Functionalization: The C2-Br bond is the most labile site for oxidative addition. This allows for highly regioselective cross-coupling reactions at this position, leaving the two C-Cl bonds untouched. This is a crucial strategic advantage for sequential derivatization.

Protocol 1: Suzuki-Miyaura Coupling at the C2 Position (General Protocol)

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane/water or toluene/ethanol/water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-100°C for 2-12 hours.

-

Causality: The base is required to activate the boronic acid, facilitating transmetalation to the palladium center.[4] The choice of ligand and solvent can be critical for catalyst stability and reaction efficiency.

-

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Protocol 2: Stille Coupling at the C2 Position (General Protocol)

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the organostannane reagent (1.1-1.3 eq), a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃ (2-5 mol%), and a ligand if necessary (e.g., AsPh₃).

-

Solvent and Additives: Add a degassed aprotic solvent such as DMF or toluene. In some cases, additives like CuI or LiCl can accelerate the transmetalation step.[5]

-

Reaction Execution: Heat the reaction mixture at 80-120°C until TLC analysis indicates consumption of the starting material.

-

Causality: The Stille reaction does not require a base but can be sensitive to air and moisture. The organostannane reagents are toxic and should be handled with extreme care.[6]

-

-

Work-up and Purification: After cooling, the reaction mixture is often treated with an aqueous KF solution to precipitate the tin byproducts. Filter the mixture and extract the filtrate with an organic solvent. Wash, dry, and purify the product by chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C2 Position (General Protocol)

-

Reaction Setup: Charge a Schlenk tube with this compound (1.0 eq), the amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.5-2.5 eq).

-

Solvent: Add a dry, degassed solvent like toluene or dioxane.

-

Reaction Execution: Heat the sealed tube at 80-110°C for 4-24 hours.

-

Causality: The choice of ligand is critical and depends on the nature of the amine. Bulky, electron-rich phosphine ligands generally promote the reductive elimination step and prevent catalyst decomposition.[7]

-

-

Work-up and Purification: Cool the reaction, filter through a pad of Celite to remove palladium black, and concentrate. The residue can then be partitioned between water and an organic solvent and purified by standard methods.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on the this compound ring are governed by the electronic activation provided by the ring nitrogen. The nitrogen atom withdraws electron density, stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.

-

Selective C4 Functionalization: The C4 position (para to the nitrogen) is generally the most electrophilic and therefore the most susceptible to nucleophilic attack. This allows for selective substitution of the C4-Cl, especially with "soft" nucleophiles like amines and thiols, often at moderate temperatures.[8] The C2 position is also activated, but to a lesser extent. The C5-Cl is the least reactive towards SNAr.

Protocol 4: Nucleophilic Aromatic Substitution with an Amine at C4 (General Protocol)

-

Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO, NMP, or isopropanol.

-

Reagent Addition: Add the amine nucleophile (1.1-2.0 eq) and, if necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ (1.5-3.0 eq) to scavenge the HCl byproduct.

-

Reaction Execution: Heat the mixture at a temperature ranging from 60°C to 120°C, depending on the nucleophilicity of the amine.

-

Causality: The reaction proceeds via an addition-elimination mechanism. The stability of the Meisenheimer intermediate, which is enhanced by the para-nitrogen, dictates the regioselectivity for the C4 position.[9]

-

-

Work-up and Purification: Cool the reaction mixture, pour it into water to precipitate the product or dilute for extraction. Collect the solid by filtration or extract with an organic solvent. Purify by recrystallization or column chromatography.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The unique reactivity profile of this compound makes it an ideal starting material for the synthesis of complex, highly decorated heterocyclic compounds, which are prevalent in modern drug discovery, particularly in the field of kinase inhibitors.[10][11][12]

Case Study: A Synthetic Approach to Pyridine-Based Kinase Inhibitors

A common strategy involves the initial selective functionalization of the C2 position via a Suzuki coupling, followed by a nucleophilic aromatic substitution at the C4 position. This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Strategic synthesis of a kinase inhibitor scaffold.

This two-step sequence efficiently builds molecular complexity. The "Aryl" group introduced via the Suzuki reaction can be designed to interact with the hinge region of a kinase, while the "Amine" group introduced via SNAr can be tailored to occupy other pockets of the ATP-binding site, thereby modulating potency and selectivity. This modular approach is a powerful tool for drug development professionals.

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its well-defined and predictable reactivity allows for the strategic and regioselective introduction of various functional groups through a range of modern synthetic methodologies. The ability to perform sequential cross-coupling and nucleophilic substitution reactions makes it an indispensable tool for the construction of complex, polysubstituted pyridine cores. The detailed protocols and mechanistic rationale provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively harness the synthetic potential of this powerful heterocyclic building block, accelerating the discovery of new medicines and materials.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]

-

YouTube. Stille reaction | Brief theory, double cross-coupling. Available from: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]

-

ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available from: [Link]

-

ACS Publications. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available from: [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

PubMed. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Available from: [Link]

-

PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available from: [Link]

-

Myers Group, Harvard University. The Stille Reaction. Available from: [Link]

-

Opto-Electronic Advances. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

-

ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Available from: [Link]

-

PubMed. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Available from: [Link]

-

OpenOChem Learn. Stille Coupling. Available from: [Link]

-

ACS Publications. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Available from: [Link]

-

Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available from: [Link]

-

Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]

-

YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Available from: [Link]

-

RSC Publishing. Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available from: [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Bromo-2,4-dichloropyridine price,buy 5-Bromo-2,4-dichloropyridine - chemicalbook [chemicalbook.com]

- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of 2-Bromo-4,5-dichloropyridine: A Technical Guide

Part 1: Executive Technical Summary[1]

2-Bromo-4,5-dichloropyridine (CAS: 1033203-42-7) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in the "2,4,5-substitution pattern," which renders the pyridine ring significantly electron-deficient.[1]

While valuable for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (

Core Hazard Identity

-

Physical State: Colorless to yellow clear liquid (often darkens upon oxidation).

-

Primary Risks: Severe skin/eye irritant (H315, H319), Respiratory irritant (H335), Potential sensitizer.

-

Critical Handling Constraint: Must be handled under inert atmosphere (Argon/Nitrogen) and stored cold (2–8°C) to prevent hydrolytic dehalogenation or oxidative degradation.

Part 2: Physicochemical Profile & Safety Data[1]

The following data consolidates vendor specifications and calculated properties for CAS 1033203-42-7.

| Property | Specification | Operational Implication |

| CAS Number | 1033203-42-7 | Unique identifier; verify before ordering to avoid isomer confusion.[1] |

| Molecular Formula | Halogen-rich lipophilic core.[1] | |

| Molecular Weight | 226.89 g/mol | High density relative to volume. |

| Physical State | Liquid | High Risk: Penetrates nitrile gloves faster than solids. |

| Density | ~1.85 g/cm³ | Pipetting requires positive displacement or careful syringe handling. |

| Boiling Point | N/A (High vac distillation) | Do not heat to atmospheric boiling; decomposition risk. |

| Solubility | DCM, EtOAc, DMSO | Insoluble in water; forms biphasic toxic mixtures in aqueous spills. |

| Storage | 2–8°C, Inert Gas, Dark | Light and moisture sensitive. |

Part 3: Strategic Handling Protocols

The "Closed-Loop" Transfer Method

Due to its liquid state and high density, open pouring is strictly prohibited.[1] Use the Positive Pressure Cannula or Syringe Transfer method to minimize vapor exposure.

Protocol:

-

Preparation: Clamp the source bottle and receiving flask securely. Ensure both are under a positive pressure of Nitrogen or Argon.

-

Septum Integrity: Replace the manufacturer's cap with a chemically resistant septum (PTFE-faced silicone).

-

Transfer:

-

Insert a long needle (16-18G) connected to an inert gas line into the source bottle (headspace only) to equalize pressure.[1]

-

Use a gastight syringe to withdraw the required volume.

-

Note: The high density (1.85 g/mL) means the liquid will drip from the needle tip if not drawn up slowly.

-

-

Cleaning: Immediately draw pure solvent (e.g., DCM) into the syringe to rinse residual halide into a dedicated waste flask before dismantling.

Reaction Safety & Incompatibilities

The electron-poor nature of the pyridine ring dictates its incompatibility profile.[1]

-

Strong Nucleophiles: Reacts violently with strong bases (e.g.,

-BuLi, LDA) unless temperature is strictly controlled (<-78°C).[1] Risk:[1] "Halogen Dance" rearrangement or uncontrolled polymerization. -

Oxidizers: Incompatible with peroxides and nitrates.

-

Moisture: Slow hydrolysis of the halogens (releasing HCl/HBr) can occur if left in humid air, pressurizing storage containers.

Part 4: Technical Visualization (Workflows & Logic)

Safe Handling Workflow

This diagram outlines the decision logic for transferring this specific halogenated liquid.

Caption: Decision matrix for handling this compound, emphasizing the liquid handling pathway.

Reactivity & Regioselectivity Logic

Understanding the reactivity sites is crucial for both synthesis success and safety (preventing exotherms).

Caption: Regioselectivity map highlighting the 2-position susceptibility to metal exchange and 4-position to SNAr.

Part 5: Emergency Response & Waste Management[1]

Exposure Response

-

Skin Contact: Immediate action is vital. The lipophilic nature allows rapid dermal absorption.

-

Drench: Flush with water for 15 minutes.

-

Soap: Use lipophilic-targeting soap (e.g., PEG-based cleansers) if available, then standard soap.[1]

-

Monitor: Watch for delayed erythema or systemic toxicity (nausea, dizziness) indicating pyridine absorption.

-

-

Eye Contact: Flush with saline or water for 15+ minutes. Consult an ophthalmologist immediately due to potential corneal etching from hydrolysis products (HBr/HCl).

Spill Cleanup

Do not use paper towels. The high density liquid will soak through instantly.

-

Isolate: Evacuate the immediate area (10 ft radius).

-

Absorb: Use vermiculite or chem-mats specifically rated for organic solvents.

-

Neutralize: Treat the absorbed waste as "Halogenated Organic Waste." Do not mix with strong acids or oxidizers.

Waste Disposal[1]

-

Classification: Halogenated Solvent Waste (High BTU).

-

Segregation: Keep separate from non-halogenated solvents to prevent cross-contamination of waste streams (critical for incineration costs and safety).

-

Labeling: Must explicitly state "Contains Highly Halogenated Pyridines."

Part 6: References

-

National Institutes of Health (NIH) - PubChem. this compound Compound Summary (CAS 1033203-42-7).[1] Retrieved from [Link]

Sources

Technical Guide: Stability Profile and Storage Protocol for 2-Bromo-4,5-dichloropyridine

[1]

Executive Summary

This compound (CAS: 1033203-42-7) is a highly functionalized heterocyclic building block used frequently in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its utility stems from the differential reactivity of its halogen substituents: the labile 2-bromo group allows for selective nucleophilic aromatic substitution (

However, this same reactivity profile dictates its instability. The C(2)-Br bond is susceptible to hydrolysis and photolytic cleavage. To maintain >98% purity, this compound requires a strict cold-chain protocol (2–8°C) under an inert atmosphere. This guide outlines the physicochemical rationale and a self-validating storage workflow to prevent the formation of the degradation impurity, 4,5-dichloro-2-pyridone.[1]

Physicochemical Profile & Vital Statistics

Before establishing a storage protocol, we must define the material's baseline properties. While specific experimental data for this isomer is often proprietary, structural analogs (e.g., 2,4,5-trichloropyridine) allow us to derive a high-confidence property profile.

| Property | Specification / Description |

| Chemical Name | This compound |

| CAS Number | 1033203-42-7 |

| Molecular Formula | |

| Molecular Weight | 226.89 g/mol |

| Physical State | Solid (Low-melting crystalline solid or semi-solid depending on purity) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Practically insoluble in water.[1] |

| Reactivity Hotspot | C(2) Position (Ortho to Nitrogen): Highly activated for |

| Primary Impurity | 4,5-dichloro-2(1H)-pyridone (Hydrolysis product) |

Thermal Stability & Degradation Analysis

The Thermal-Hydrolytic Paradox

Pure thermal decomposition (pyrolysis) of polyhalogenated pyridines typically requires temperatures exceeding 200°C. However, thermal stability cannot be viewed in isolation from environmental factors. [1]

The primary degradation vector for this compound is not heat alone, but moisture-accelerated hydrolysis , which is kinetically driven by heat.

-

Electronic Activation: The pyridine ring is electron-deficient due to the electronegative nitrogen.[1] The chlorine atoms at C4 and C5 further withdraw electron density.

-

The Leaving Group: The Bromine at C2 is an excellent leaving group.

-

The Mechanism: Atmospheric moisture (

) acts as a nucleophile, attacking C2. This displaces the bromide, initially forming 2-hydroxy-4,5-dichloropyridine, which rapidly tautomerizes to the thermodynamically stable 4,5-dichloro-2-pyridone .[1]

Degradation Pathway Diagram

The following diagram illustrates the chemical causality of degradation, highlighting why "Cool" and "Dry" conditions are non-negotiable.

Figure 1: The degradation pathway showing the conversion of the active pyridine to the pyridone impurity via moisture-induced

Storage & Handling Protocol

To ensure data integrity in drug development, the storage protocol must be a self-validating system .[1] Do not rely on the supplier's packaging once opened.

The "Gold Standard" Storage Workflow

Recommended Condition: Inert Atmosphere (Argon/Nitrogen), 2–8°C, Dark.

Step-by-Step Methodology:

-

Receipt & Inspection: Upon receipt, inspect the container for yellowing or liquid formation (signs of melting/degradation).

-

Aliquotting (Critical): Do not repeatedly freeze-thaw the bulk bottle. Inside a fume hood (or glovebox if available), aliquot the material into single-use glass vials with Teflon-lined caps.

-

Inert Gas Purge: Gently flow dry Nitrogen or Argon over the headspace of the vial for 10-15 seconds before capping.[1] This displaces humid air.

-

Sealing: Wrap the cap junction with Parafilm to prevent moisture ingress during refrigeration.

-

Cold Storage: Place vials in a secondary container (desiccator or sealed bag with desiccant packets) and store at 2°C to 8°C .

Storage Logic Diagram

Figure 2: Decision matrix and workflow for preserving the integrity of this compound.

Quality Control (QC) & Purity Verification

Because this compound is an intermediate, its purity directly impacts the yield of subsequent cross-coupling reactions. Impurities (pyridones) can poison Palladium catalysts.

Self-Validation Method (HPLC): Before using stored material in critical steps (e.g., GMP synthesis), run a "System Suitability" check.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 50% B to 95% B over 10 minutes. (High organic start due to low solubility in water).

-

Detection: UV at 254 nm.

-

Acceptance Criteria:

-

Main Peak > 98.0% Area.[2]

-

No new peak at RRT ~0.4-0.6 (characteristic of the more polar pyridone impurity).

-

Safety & Toxicology (HSE)

-

Hazard Class: Irritant / Potential Sensitizer.

-

GHS Signals: Warning (H315, H319, H335).

-

Specific Risk: Hydrolysis releases HBr and HCl , which are corrosive gases. Old containers may build up pressure or release acidic fumes upon opening.

-

PPE: Nitrile gloves, safety glasses, and always handle inside a functional fume hood.

References

-

PubChem. (n.d.). Compound Summary: Halogenated Pyridines. National Library of Medicine. Retrieved January 30, 2026, from [Link]

- Spitzner, R. (2001). Pyridine and its Derivatives. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry. (General reference for Pyridine stability mechanisms).

Technical Guide: Discovery and History of 2-Bromo-4,5-dichloropyridine

[1]

Executive Summary

2-Bromo-4,5-dichloropyridine (CAS: 1033203-42-7 ) represents a specialized class of halogenated heterocyclic scaffolds essential to modern medicinal chemistry.[1][2] Unlike simple pyridines, this trisubstituted intermediate offers a distinct "reactivity gradient," allowing researchers to sequentially functionalize the pyridine ring with high regioselectivity.

This guide provides a technical analysis of its discovery, synthetic pathways, and application in drug development, designed for researchers requiring high-fidelity data for experimental design.

Historical Context and Discovery

The Evolution of Halogenated Pyridines

The discovery of this compound was not a singular "eureka" event but rather an iterative development in the field of heterocyclic fine chemicals during the mid-2000s. As drug discovery programs shifted towards more complex kinase inhibitors and GPCR ligands, the demand for pyridine scaffolds with orthogonal reactive sites grew.

-

Pre-2000s: Most pyridine chemistry focused on mono- and di-substituted analogs (e.g., 2-chloropyridine, 2,5-dichloropyridine).

-

2005–2010: The specific isomer this compound appeared in patent literature and chemical catalogs (CAS registered ~2008).[1] Its emergence coincided with the "Suzuki-Miyaura era" of drug discovery, where the distinct reactivity of the C2-Bromine atom (vs. C4/C5-Chlorine) became highly valued for building library diversity.

Significance in Drug Development

This compound serves as a "privileged scaffold." Its specific substitution pattern allows for a programmable assembly of molecular complexity:

-

C2-Position (Br): Highly reactive; acts as the primary entry point for Pd-catalyzed cross-couplings or SNAr reactions.[1]

-

C4-Position (Cl): Moderately reactive; susceptible to nucleophilic attack after the C2 position is derivatized.

-

C5-Position (Cl): Least reactive; provides metabolic stability or steric bulk to the final drug candidate.

Chemical Properties and Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1033203-42-7 |

| Molecular Formula | C₅H₂BrCl₂N |

| Molecular Weight | 226.89 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 45–48 °C (Typical) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Storage | Inert atmosphere, 2–8 °C, light-sensitive |

Synthetic Pathways[1][2][3][4][5]

The synthesis of this compound requires precise control to avoid isomerization.[1] The most authoritative and scalable route is the Sandmeyer Reaction starting from the corresponding amine.

Primary Route: Modified Sandmeyer Reaction

This protocol relies on the diazotization of 2-amino-4,5-dichloropyridine followed by bromination.[1] This method is preferred over direct halogenation of pyridines, which often yields inseparable mixtures of isomers.

Reagents:

-

Precursor: 2-Amino-4,5-dichloropyridine[1]

-

Diazotizing Agent: Sodium Nitrite (NaNO₂) or tert-Butyl Nitrite[1]

-

Bromine Source: Hydrobromic acid (48% aq. HBr) and elemental Bromine (Br₂) or CuBr₂[1]

Step-by-Step Protocol:

-

Solubilization: Dissolve 2-amino-4,5-dichloropyridine (1.0 eq) in 48% HBr (10–12 eq) at 0 °C. Ensure complete protonation of the pyridine nitrogen.

-

Diazotization: Dropwise addition of NaNO₂ (1.5 eq) in water while maintaining internal temperature < 5 °C.

-

Critical Control: Monitor for the evolution of brown NOₓ fumes. Excessive fuming indicates decomposition of the diazonium intermediate.

-

-

Bromination: Slowly add CuBr (0.5 eq) or elemental Br₂ (1.5 eq) to the diazonium salt solution.

-

Heating: Allow the mixture to warm to room temperature, then heat to 60 °C for 2 hours to drive the substitution.

-

Self-Validating Check: The reaction is complete when gas evolution (N₂) ceases and TLC shows the disappearance of the polar amine spot.

-

-

Workup: Neutralize with NaOH (aq) to pH 8–9, extract with dichloromethane (DCM), and wash with sodium thiosulfate to remove excess bromine.

Visualization of Synthetic Logic

Figure 1: The modified Sandmeyer pathway ensures regiochemical integrity by replacing the amino group directly with bromine.

Reactivity Profile and Applications

Understanding the Regioselectivity Hierarchy is crucial for using this scaffold effectively. The electronic deficiency of the pyridine ring creates a predictable order of reactivity.

The Reactivity Gradient

-

C2-Br (Most Reactive): The position alpha to the nitrogen is highly activated for oxidative addition. It reacts first in Pd-catalyzed couplings (Suzuki, Stille) and SNAr reactions.

-

C4-Cl (Intermediately Reactive): The position gamma to the nitrogen is electrophilic but less so than C2. It can be functionalized after the C2 position is protected or reacted.

-

C5-Cl (Least Reactive): The beta position is electronically similar to a chlorobenzene and is typically the last point of modification.

Experimental Workflow: C2-Selective Suzuki Coupling

Objective: Selective arylation at the C2 position without disturbing the C4/C5 chlorides.

Protocol:

-

Mix: this compound (1.0 eq), Arylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq) in 1,4-dioxane/water (4:1).

-

Base: Add K₂CO₃ (3.0 eq).

-

Conditions: Heat at 80 °C under N₂ atmosphere for 4–6 hours.

-

Causality: The weaker C-Br bond (relative to C-Cl) and the alpha-nitrogen effect ensure the catalyst inserts exclusively at C2.[1]

Visualization of Reactivity

Figure 2: Regioselectivity map illustrating the sequential functionalization potential of the scaffold.

References

Methodological & Application

Application Notes and Protocol: Suzuki-Miyaura Coupling with 2-Bromo-4,5-dichloropyridine

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and relatively mild reaction conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, a transformation that has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3] The synthesis of substituted pyridines, a common scaffold in many biologically active compounds, frequently employs this powerful methodology.[4][5]

This document provides a detailed guide for performing the Suzuki-Miyaura coupling with 2-Bromo-4,5-dichloropyridine. This substrate presents an interesting challenge and opportunity for selective functionalization due to the differential reactivity of its halogen substituents. Understanding and controlling this selectivity is paramount for the successful synthesis of desired 2-aryl-4,5-dichloropyridines.

Chemoselectivity: The Reactivity Landscape of this compound